molecular formula C11H9ClFNO B15095844 2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- CAS No. 1152531-92-4

2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)-

Cat. No.: B15095844
CAS No.: 1152531-92-4
M. Wt: 225.64 g/mol
InChI Key: BOEXSOCZWVGCGN-UHFFFAOYSA-N
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Description

2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- is an organic compound that combines a furan ring with an amine group and a substituted phenyl group

Preparation Methods

The synthesis of 2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- typically involves the reaction of 2-furanmethanamine with 3-chloro-2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Furanmethanamine, N-(3-chloro-2-fluorophenyl)- can be compared with other similar compounds such as:

Properties

CAS No.

1152531-92-4

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

3-chloro-2-fluoro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9ClFNO/c12-9-4-1-5-10(11(9)13)14-7-8-3-2-6-15-8/h1-6,14H,7H2

InChI Key

BOEXSOCZWVGCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NCC2=CC=CO2

Origin of Product

United States

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